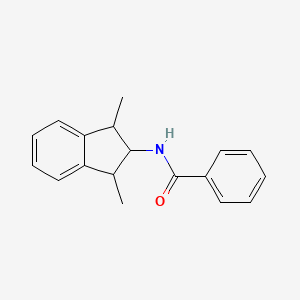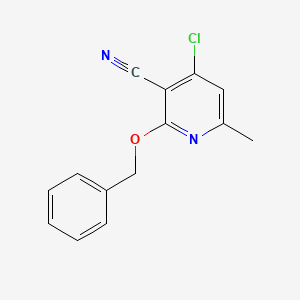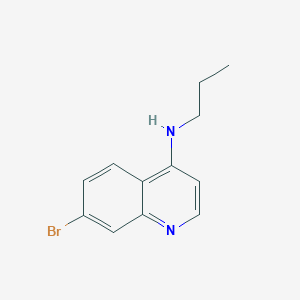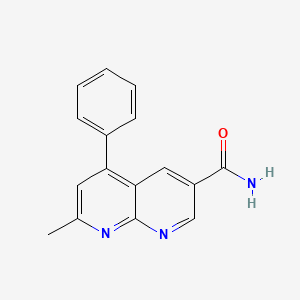![molecular formula C13H26O3Si B11855132 ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to esterification with ethyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production, ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate involves the cleavage of the TBS protecting group under acidic or basic conditions. This deprotection exposes the hydroxyl group, allowing further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- tert-Butyl(dimethyl)silyl-protected alcohols
- tert-Butyl(dimethyl)silyl-protected amines
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the TBS protecting group with the reactivity of the enoate moiety. This combination allows for selective reactions and modifications, making it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
C13H26O3Si |
|---|---|
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3/b10-8+ |
Clé InChI |
YJTKYXDVMNVKEC-CSKARUKUSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CCO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)








![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)




